3-[(4-Bromophenyl)formamido]propanoic acid

Neurology Epilepsy Ion Channel Modulation

3-[(4-Bromophenyl)formamido]propanoic acid (CAS 310457-07-9) offers a unique 4-bromobenzoyl-β-alanine scaffold not replicated by simple bromophenyl carboxylic acids. The para-bromine engages in halogen bonding while the β-alanine carboxylate provides hydrogen-bonding and ionic interaction handles, creating a distinct molecular recognition profile implicated in ion channel modulation and protein interaction inhibition. Researchers investigating neuronal excitability or pursuing SAR optimization around amide-linked bromophenyl pharmacophores should procure this exact CAS entity to maintain consistency with reported biological effects. Ideal as a synthetic intermediate with orthogonal reactive handles for amide coupling (carboxylic acid) and cross-coupling (aryl bromide) reactions.

Molecular Formula C10H10BrNO3
Molecular Weight 272.09 g/mol
CAS No. 310457-07-9
Cat. No. B3258873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Bromophenyl)formamido]propanoic acid
CAS310457-07-9
Molecular FormulaC10H10BrNO3
Molecular Weight272.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCC(=O)O)Br
InChIInChI=1S/C10H10BrNO3/c11-8-3-1-7(2-4-8)10(15)12-6-5-9(13)14/h1-4H,5-6H2,(H,12,15)(H,13,14)
InChIKeyAWXOXDFIMZLYSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Bromophenyl)formamido]propanoic Acid (CAS 310457-07-9): Procurement-Relevant Identity and Baseline Characteristics


3-[(4-Bromophenyl)formamido]propanoic acid (CAS 310457-07-9), also known as N-(4-bromobenzoyl)-β-alanine, is an organic compound with the molecular formula C₁₀H₁₀BrNO₃ and a molecular weight of 272.09 g/mol [1]. Structurally, it comprises a β-alanine moiety linked to a 4-bromobenzoyl group via an amide bond, featuring a para-bromine substituent on the phenyl ring . The compound is commercially available as a research chemical with purities typically ≥95% [2]. It is reported to act as an inhibitor of protein interactions and an activator of certain ligand-gated ion channels, binding to specific cell-surface receptors to induce neuronal hyperpolarization . However, the publicly available quantitative activity data for this specific compound remain sparse, with no peer-reviewed primary research publications providing comparative IC₅₀, Kᵢ, or in vivo efficacy metrics directly linked to its CAS registry number. Procurement decisions for this compound should therefore be grounded in a clear understanding of this evidential landscape and the inherent limitations it imposes for rigorous comparative evaluation against structurally related analogs.

Why Generic N-Acyl-β-Alanine or Bromophenyl Analogs Cannot Substitute for 3-[(4-Bromophenyl)formamido]propanoic Acid in Targeted Research


The 4-bromobenzoyl-β-alanine scaffold of 3-[(4-bromophenyl)formamido]propanoic acid (CAS 310457-07-9) embodies a specific pharmacophore that distinguishes it from both simple bromophenyl carboxylic acids (e.g., 3-(4-bromophenyl)propanoic acid) and other N-acyl amino acid derivatives. The combination of a para-bromine atom—a moiety known to engage in halogen bonding and enhance lipophilicity—and the β-alanine carboxylate, which provides a hydrogen-bonding and ionic interaction handle, suggests a unique molecular recognition profile . Vendor descriptions indicate activity as a protein interaction inhibitor and ion channel modulator, implying that even minor structural alterations (e.g., removal of the bromine, substitution with a different halogen, replacement of the benzoyl with a phenylacetyl group, or changing the amino acid linker length) would likely abolish or significantly alter the target engagement profile . Without comparative quantitative data from identical assays, any substitution with a seemingly close analog carries the risk of complete loss of the intended biological effect, rendering such substitutions scientifically unjustified for projects requiring the exact 310457-07-9 entity. The following section critically evaluates the limited available evidence that attempts to define this compound's differentiation.

Quantitative Differentiation Evidence for 3-[(4-Bromophenyl)formamido]propanoic Acid (CAS 310457-07-9) Relative to Key Analogs


Comparative In Vivo Efficacy: Reported Anti-Epileptic Effect in Rats vs. Absence of Data for 3-(4-Bromophenyl)propanoic Acid

According to vendor-provided information, 3-[(4-Bromophenyl)formamido]propanoic acid has been demonstrated to be an effective treatment for epilepsy in a rat model . No quantitative data (e.g., seizure frequency reduction, latency period, dose-response) are provided. In contrast, the structurally related analog 3-(4-bromophenyl)propanoic acid (CAS 1643-30-7) is primarily described as a PROTAC linker with no published in vivo efficacy in epilepsy models . While this vendor claim suggests a potential neurological application not shared by the simpler acid, the absence of peer-reviewed primary data and quantitative metrics severely limits its utility for evidence-based procurement.

Neurology Epilepsy Ion Channel Modulation

Receptor and Ion Channel Activation: A Functional Activity Absent in Structurally Simplified Analogs

Vendor literature describes 3-[(4-Bromophenyl)formamido]propanoic acid as an activator of ligand, receptor, and ion channels, binding to specific cell-surface receptors to trigger ion channel opening and induce neuronal hyperpolarization . This functional profile—combining receptor binding with ion channel gating—is not reported for the comparator 3-(4-bromophenyl)propanoic acid, which acts as a fatty acid synthase inhibitor and PROTAC linker . However, the vendor statement for the target compound provides no quantitative data on binding affinity (Kd/Ki), channel opening efficacy (EC50), or hyperpolarization magnitude, nor does it identify the specific receptor or channel targets.

Receptor Pharmacology Ion Channel Gating Neurobiology

Structural Differentiation: Amide Bond Introduces Hydrogen-Bonding Capacity Lacking in 3-(4-Bromophenyl)propanoic Acid

The key structural difference between 3-[(4-bromophenyl)formamido]propanoic acid (CAS 310457-07-9) and 3-(4-bromophenyl)propanoic acid (CAS 1643-30-7) is the presence of an amide (-NH-C(=O)-) linker versus a simple ethylene chain. The target compound's amide group provides additional hydrogen-bond donor and acceptor capacity, enabling more complex and potentially more specific interactions with biological targets . The comparator lacks this amide functionality and is primarily utilized as a hydrophobic PROTAC linker . This structural distinction implies different pharmacophore recognition and ligand-protein interaction profiles, but no head-to-head binding or functional assays have been reported in the public domain to quantify the impact of this difference.

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Protein Interaction Inhibition: A Functional Claim with No Quantifiable Data for Direct Comparison

Vendor sources describe 3-[(4-Bromophenyl)formamido]propanoic acid as a 'potent inhibitor of protein interactions' . No IC50, Ki, or percentage inhibition values are provided, nor are the specific protein partners or assay conditions disclosed. In contrast, 3-(4-bromophenyl)propanoic acid is not reported to inhibit protein-protein interactions but rather inhibits fatty acid synthase with unspecified potency . The lack of quantitative data for the target compound renders any meaningful comparison impossible, and this claim should be considered unsubstantiated for procurement decisions requiring evidence-based differentiation.

Protein-Protein Interactions Chemical Biology Inhibitor Discovery

Recommended Application Scenarios for 3-[(4-Bromophenyl)formamido]propanoic Acid Based on Available Evidence


Exploratory Neuroscience Research into Ion Channel Modulation

Based on the vendor's claim that 3-[(4-Bromophenyl)formamido]propanoic acid activates ligand-gated ion channels and induces neuronal hyperpolarization , researchers investigating bromophenyl-containing modulators of neuronal excitability may consider this compound for exploratory electrophysiology studies. However, due to the complete absence of quantitative potency or selectivity data, any use of this compound should be preceded by rigorous in-house characterization, including patch-clamp electrophysiology and binding assays against a panel of relevant receptors and channels. The compound may serve as a starting point for SAR optimization, but should not be considered a validated tool compound.

Validation of In Vivo Anti-Epileptic Activity in Rodent Models

The vendor-reported anti-epileptic effect in rats suggests a potential application in preclinical epilepsy research. Scientists seeking to replicate or extend this finding should employ this specific compound (CAS 310457-07-9) to maintain consistency with the original vendor claim, as structurally related analogs like 3-(4-bromophenyl)propanoic acid lack any reported neurological activity. Nonetheless, the absence of peer-reviewed validation, detailed experimental protocols, and quantitative outcome measures means that any positive or negative results must be interpreted with caution and independently verified before publication or further investment.

Structure-Activity Relationship (SAR) Studies Focused on Amide Linker Contributions

For medicinal chemistry programs exploring the impact of an amide linker on biological activity, 3-[(4-bromophenyl)formamido]propanoic acid provides a clear structural comparator to simpler 3-(4-bromophenyl)propanoic acid . The additional hydrogen-bond donor of the amide group may be exploited in ligand design to probe binding pocket topology or to enhance target affinity and selectivity. Researchers may use this compound as a core scaffold for further derivatization, such as modifying the bromine substitution pattern or extending the amino acid chain. The lack of public activity data for the parent compound necessitates that all SAR interpretations be derived from de novo synthesis and testing.

Use as a Reference Standard or Building Block in Organic Synthesis

3-[(4-Bromophenyl)formamido]propanoic acid is commercially available with purities ≥95% [1], making it suitable as a synthetic intermediate or building block in the preparation of more complex molecules. Its reactive carboxylic acid and bromine substituent offer orthogonal handles for amide coupling and cross-coupling reactions, respectively. Procurement for this purpose is straightforward and does not require biological activity data, as the compound's value lies in its chemical reactivity and structural features. However, researchers should verify purity and identity via in-house analytical methods (e.g., HPLC, NMR) upon receipt.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(4-Bromophenyl)formamido]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.